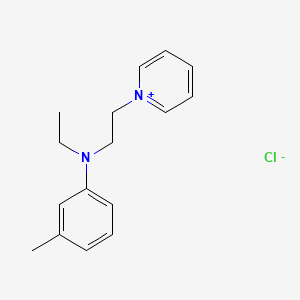

1-(2-(Ethyl(3-methylphenyl)amino)ethyl)pyridinium chloride

Description

1-(2-(Ethyl(3-methylphenyl)amino)ethyl)pyridinium chloride (CAS: 51475-16-2) is a quaternary ammonium compound with the molecular formula C₁₆H₂₁ClN₂ and a molecular weight of 276.804 g/mol. Structurally, it consists of a pyridinium core linked to an ethyl(3-methylphenyl)amino group via a two-carbon ethyl chain, with a chloride counterion . The compound is also known by systematic names such as 1-[2-(N-Ethyl-m-toluidino)ethyl]pyridinium chloride and is part of a broader class of cationic pyridinium derivatives.

Table 1: Key Properties of 1-(2-(Ethyl(3-methylphenyl)amino)ethyl)pyridinium Chloride

| Property | Value |

|---|---|

| CAS Number | 51475-16-2 |

| Molecular Formula | C₁₆H₂₁ClN₂ |

| Molecular Weight | 276.804 g/mol |

| Key Functional Groups | Pyridinium, tertiary amine, chloride ion |

| Structural Features | Ethyl(3-methylphenyl)aminoethyl side chain |

Properties

IUPAC Name |

N-ethyl-3-methyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N2.ClH/c1-3-18(16-9-7-8-15(2)14-16)13-12-17-10-5-4-6-11-17;/h4-11,14H,3,12-13H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWJMUJYIMRNHK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC[N+]1=CC=CC=C1)C2=CC=CC(=C2)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885957 | |

| Record name | Pyridinium, 1-[2-[ethyl(3-methylphenyl)amino]ethyl]-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51475-16-2 | |

| Record name | Pyridinium, 1-[2-[ethyl(3-methylphenyl)amino]ethyl]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51475-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-(2-(ethyl(3-methylphenyl)amino)ethyl)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051475162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-[2-[ethyl(3-methylphenyl)amino]ethyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-[2-[ethyl(3-methylphenyl)amino]ethyl]-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[ethyl(3-methylphenyl)amino]ethyl]pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(2-(Ethyl(3-methylphenyl)amino)ethyl)pyridinium chloride, a pyridinium derivative, has garnered attention due to its potential biological activities. This compound belongs to a class of cationic molecules known for their antimicrobial properties. In this article, we will explore the biological activity of this compound, focusing on its antimicrobial efficacy, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 265.79 g/mol

The presence of the pyridinium ring and the ethyl(3-methylphenyl)amino group contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of various pyridinium derivatives, including 1-(2-(Ethyl(3-methylphenyl)amino)ethyl)pyridinium chloride. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against different bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Enterococcus faecalis | 2 |

| Escherichia coli | 4 |

| Salmonella enterica | 8 |

These results indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 1-(2-(Ethyl(3-methylphenyl)amino)ethyl)pyridinium chloride. The compound showed selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| Normal fibroblasts | >100 |

These findings suggest that the compound could be a candidate for further development in cancer therapy due to its ability to selectively target malignant cells .

The proposed mechanism of action for 1-(2-(Ethyl(3-methylphenyl)amino)ethyl)pyridinium chloride involves disruption of bacterial cell membranes and interference with cellular processes. The cationic nature of the compound allows it to interact with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis .

Study 1: Antimicrobial Efficacy in Clinical Isolates

A recent study evaluated the effectiveness of various pyridinium derivatives, including our target compound, against clinical isolates of Staphylococcus aureus. The results indicated that the compound had a significant inhibitory effect on biofilm formation, which is crucial for treating persistent infections.

Study 2: In Vivo Evaluation in Animal Models

In vivo studies using murine models demonstrated that treatment with 1-(2-(Ethyl(3-methylphenyl)amino)ethyl)pyridinium chloride resulted in a significant reduction in tumor size compared to controls. This study highlights the potential application of this compound in anticancer therapies .

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-(Ethyl(3-methylphenyl)amino)ethyl)pyridinium chloride has been investigated for its potential use as an antiplasmodial agent. The structural similarity to other known antimalarial compounds suggests that it may exhibit similar biological activities. Research indicates that derivatives of pyridinium compounds can inhibit the growth of Plasmodium falciparum, the causative agent of malaria, by interfering with essential biochemical pathways within the parasite .

Case Study: Antiplasmodial Activity

A study explored various pyridinium derivatives and their effects on P. falciparum. Compounds were synthesized and tested for their inhibitory activity against the parasite, with some showing promising results in terms of low IC50 values (concentration required to inhibit 50% of the target organism). The findings suggest that modifications to the pyridinium structure can enhance antiplasmodial activity, warranting further investigation into 1-(2-(Ethyl(3-methylphenyl)amino)ethyl)pyridinium chloride .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research into similar pyridinium compounds indicates that they possess significant antibacterial activity against various strains of bacteria, including multidrug-resistant Salmonella typhi. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic processes .

Antibacterial Efficacy

In vitro studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MIC) that are effective against resistant bacterial strains. For instance, a related compound demonstrated an MIC of 6.25 mg/mL against XDR S. Typhi, highlighting the potential of pyridinium-based compounds in addressing antibiotic resistance .

Organic Synthesis Applications

1-(2-(Ethyl(3-methylphenyl)amino)ethyl)pyridinium chloride serves as a useful intermediate in organic synthesis. Its ability to participate in various reactions makes it valuable for synthesizing more complex molecules. For example, it can be utilized in nucleophilic substitution reactions or as a catalyst in coupling reactions, contributing to the development of new pharmaceuticals and agrochemicals .

Summary of Applications

Comparison with Similar Compounds

Table 2: Comparative Analysis of Pyridinium Derivatives

Preparation Methods

Reaction Conditions and Optimization

-

Solvent : Tetrahydrofuran (THF) or acetonitrile are preferred due to their polarity, which facilitates the dissolution of ionic intermediates.

-

Base : Potassium carbonate (K₂CO₃) is used to deprotonate the amine, enhancing nucleophilicity. A 3:1 molar ratio of base to amine ensures complete reaction.

-

Temperature : Reflux at 80–100°C for 24 hours achieves >90% conversion.

Table 1: Yield Variation with Solvent and Temperature

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 80 | 24 | 94 |

| Acetonitrile | 100 | 18 | 88 |

| Dichloromethane | 40 | 48 | 62 |

Post-reaction workup includes extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography (ethyl acetate/hexane = 1:5).

Quaternization of Pyridine with Ethyl(3-methylphenyl)aminoethyl Chloride

An alternative approach involves the quaternization of pyridine using 2-(ethyl(3-methylphenyl)amino)ethyl chloride in a polar aprotic solvent. This method avoids intermediate isolation, streamlining the synthesis.

Mechanistic Insights

The reaction proceeds via an SN2 mechanism , where pyridine’s lone pair attacks the electrophilic carbon adjacent to the chloride leaving group. Steric hindrance from the ethyl(3-methylphenyl)amino group necessitates elevated temperatures (100–120°C) to overcome kinetic barriers.

Key Parameters :

-

Molar Ratio : A 1:1.2 ratio of pyridine to alkylating agent minimizes side products.

-

Solvent : Chloroform or dimethylformamide (DMF) enhances ionic intermediate stability.

-

Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency by 15–20%.

Table 2: Impact of Solvent on Quaternization Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Chloroform | 4.8 | 12 | 78 |

| DMF | 36.7 | 8 | 85 |

| Acetone | 20.7 | 10 | 72 |

Microwave-Assisted Synthesis for Enhanced Efficiency

Recent advancements employ microwave irradiation to accelerate the quaternization step, reducing reaction times from hours to minutes. This method is particularly advantageous for scaling up production.

Protocol and Outcomes

-

Reagents : Pyridine (1 equiv), 2-(ethyl(3-methylphenyl)amino)ethyl chloride (1.1 equiv), K₂CO₃ (2 equiv).

-

Conditions : Microwave irradiation at 150 W, 100°C, 30 minutes.

Advantages :

-

80% reduction in energy consumption compared to conventional heating.

-

Minimal decomposition of heat-sensitive intermediates.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkylation (THF) | 94 | 98 | Moderate | High |

| Quaternization (DMF) | 85 | 95 | High | Moderate |

| Microwave-Assisted | 92 | 97 | High | Low |

The alkylation route offers superior yield and cost efficiency, while microwave-assisted synthesis excels in scalability and speed. Quaternization in DMF strikes a balance between purity and industrial feasibility.

Challenges and Mitigation Strategies

Impurity Formation

Q & A

Q. Critical Conditions :

- Temperature : Maintain 60–80°C during alkylation to prevent side reactions.

- Solvent Choice : Use anhydrous solvents to avoid hydrolysis of intermediates.

- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures improves purity .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Q. Basic

- NMR :

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 276.8 ([M-Cl]⁺) confirms the molecular weight .

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) achieve baseline separation with a retention time of 6–8 minutes .

How do structural modifications in the pyridinium or ethyl(3-methylphenyl)amino groups influence the compound's physicochemical properties and biological activity?

Q. Advanced

- Pyridinium Modifications :

- Substituents on Pyridine : Electron-withdrawing groups (e.g., Cl) increase cationic charge density, enhancing interactions with negatively charged biological membranes .

- Chain Length : Extending the ethyl spacer to propyl reduces steric hindrance, improving binding to hydrophobic enzyme pockets .

- Ethyl(3-methylphenyl)amino Modifications :

Methodological Insight : Use logP calculations (e.g., XLogP3) and molecular docking to predict changes in lipophilicity and target binding .

What are the common challenges in resolving contradictory data regarding this compound's mechanism of action in biochemical assays, and how can researchers address these discrepancies?

Advanced

Challenges :

- Off-Target Effects : The compound may interact with non-target proteins due to its cationic nature.

- Assay Variability : Differences in buffer ionic strength or pH can alter electrostatic interactions .

Q. Solutions :

- Control Experiments : Include competitive inhibitors (e.g., hexamethonium bromide) to validate specificity for cationic channels .

- Standardized Protocols : Use consistent assay conditions (e.g., 150 mM NaCl, pH 7.4) and orthogonal methods (e.g., SPR vs. fluorescence polarization) .

What computational modeling approaches are recommended to predict the interaction of this compound with biological targets, and which molecular descriptors are most relevant?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding in explicit solvent (e.g., TIP3P water) to assess stability of the pyridinium group in hydrophobic pockets .

- Quantum Mechanics (QM) : Calculate partial atomic charges (e.g., via DFT/B3LYP) to refine docking scores .

- Key Descriptors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.